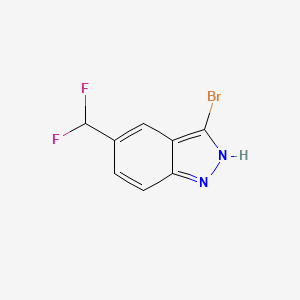![molecular formula C10H11N5O2 B12064731 7-Amino-15-oxa-2,4,6,9-tetrazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9-tetraen-13-ol](/img/structure/B12064731.png)
7-Amino-15-oxa-2,4,6,9-tetrazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9-tetraen-13-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,5’-DIDEOXY-8,5’-CYCLOADENOSINE: is a synthetic nucleoside analog It is structurally derived from adenosine, a naturally occurring nucleoside, but with modifications that include the removal of hydroxyl groups at the 2’ and 5’ positions and the formation of a cyclo structure between the 8 and 5’ positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2’,5’-DIDEOXY-8,5’-CYCLOADENOSINE typically involves multi-step organic synthesis. The starting material is usually adenosine, which undergoes selective deoxygenation at the 2’ and 5’ positions. This is followed by cyclization to form the 8,5’-cyclo structure. The reaction conditions often involve the use of strong acids or bases, protective groups to prevent unwanted reactions, and catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of 2’,5’-DIDEOXY-8,5’-CYCLOADENOSINE would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and solvents, and employing large-scale reactors and purification systems.
Analyse Des Réactions Chimiques
Types of Reactions: 2’,5’-DIDEOXY-8,5’-CYCLOADENOSINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the cyclo structure or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups at specific positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups, leading to a range of substituted analogs.
Applications De Recherche Scientifique
Chemistry: In chemistry, 2’,5’-DIDEOXY-8,5’-CYCLOADENOSINE is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It can be used to investigate the role of nucleosides in DNA and RNA synthesis and function.
Medicine: In medicine, 2’,5’-DIDEOXY-8,5’-CYCLOADENOSINE is explored for its potential therapeutic applications. Its analogs may have antiviral, anticancer, or other pharmacological activities.
Industry: In the industrial sector, this compound can be used in the development of new materials, pharmaceuticals, and other chemical products.
Mécanisme D'action
The mechanism of action of 2’,5’-DIDEOXY-8,5’-CYCLOADENOSINE involves its interaction with various molecular targets. It can be incorporated into nucleic acids, potentially disrupting normal cellular processes. The cyclo structure may also affect its binding to enzymes and receptors, leading to unique biological effects. The specific pathways involved depend on the context of its use, such as antiviral or anticancer applications.
Comparaison Avec Des Composés Similaires
Adenosine: The parent compound from which 2’,5’-DIDEOXY-8,5’-CYCLOADENOSINE is derived.
2’,3’-Dideoxyadenosine: Another nucleoside analog with deoxygenation at different positions.
8,5’-Cycloadenosine: A compound with a similar cyclo structure but without the deoxygenation.
Uniqueness: 2’,5’-DIDEOXY-8,5’-CYCLOADENOSINE is unique due to its specific deoxygenation pattern and cyclo structure. These modifications confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C10H11N5O2 |
|---|---|
Poids moléculaire |
233.23 g/mol |
Nom IUPAC |
7-amino-15-oxa-2,4,6,9-tetrazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9-tetraen-13-ol |
InChI |
InChI=1S/C10H11N5O2/c11-9-8-10(13-3-12-9)15-6(14-8)2-5-4(16)1-7(15)17-5/h3-5,7,16H,1-2H2,(H2,11,12,13) |
Clé InChI |
RZVADNQLAKDQSR-UHFFFAOYSA-N |
SMILES canonique |
C1C(C2CC3=NC4=C(N=CN=C4N3C1O2)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


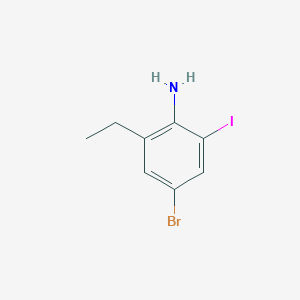



![3-[3-[3-(3-pyridin-4-ylphenyl)-5-[3-(3-pyridin-3-ylphenyl)-5-(3-pyridin-4-ylphenyl)phenyl]phenyl]phenyl]pyridine](/img/structure/B12064667.png)
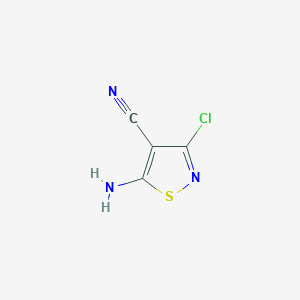

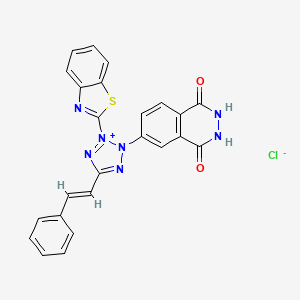
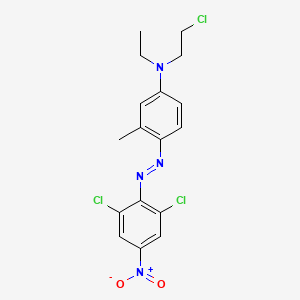
![2-[4-(Propan-2-yl)phenoxy]benzoic acid](/img/structure/B12064709.png)

